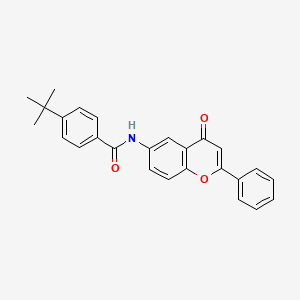

4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO3/c1-26(2,3)19-11-9-18(10-12-19)25(29)27-20-13-14-23-21(15-20)22(28)16-24(30-23)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAFDYISKRFALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzoyl chloride with 4-oxo-2-phenyl-4H-chromen-6-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of compounds related to "4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide":

General Information

Related Compounds and Applications

While there isn't specific information on "this compound", the search results provide information on related compounds with similar structures and some potential applications.

- Chromen Derivatives:

-

Anti-inflammatory Agents:

- Certain synthesized compounds, such as (2′-fluoro-[1,1′-biphenyl]-4-yl)(2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanone (PYZ44), 3′-bromo-[1,1′-biphenyl]-4-yl)(2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanone (PYZ45), and 2-hydroxy-4,6-dimethoxy-3-(1-methyl-1H-pyrazol-5-yl)phenyl)(4′-methoxy-[1,1′-biphenyl]-4-yl)methanone (PYZ46), have demonstrated anti-inflammatory and antioxidant activity .

- Anti-Cancer Activity:

Data Table (based on related compounds)

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Toxicity Comparison (Based on )

| Compound | Acute Toxicity (Oral) | Acute Toxicity (Dermal) | Acute Toxicity (Inhalation) |

|---|---|---|---|

| 4-tert-butyl-N-(quinolin-8-yl)benzamide | Category 4 | Category 4 | Category 4 |

| Target Compound (Predicted) | Likely Category 4* | Likely Category 4* | Likely Category 4* |

*Assumed based on structural similarity.

Key Research Findings

- Structural Flexibility : The tert-butyl group enhances hydrophobicity and steric bulk, while chromen systems contribute to planar rigidity. This combination may optimize interactions with hydrophobic enzyme pockets (e.g., kinases) .

- Synthetic Challenges : Bulky substituents reduce reaction yields, as seen in (Rip-D: 34% yield). The target compound’s synthesis may require optimized coupling conditions .

- Diverse Applications : Benzamide derivatives span neuroleptics, kinase inhibitors, and polymer modifiers, highlighting the scaffold’s versatility .

Biological Activity

4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has gained attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-4-one core, characterized by a fused benzene and pyrone ring system. Its molecular formula is , and it has a molecular weight of 413.46 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways .

- Antioxidant Activity : The antioxidant properties are thought to arise from its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Cell Signaling Modulation : It may modulate various signaling pathways, including the NF-kB pathway, which is crucial in regulating immune responses and inflammation.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) cells with IC50 values indicating effective dose-response relationships .

Anti-inflammatory Effects

Studies have shown that this compound can significantly reduce inflammation markers in vitro and in vivo models. For instance, it has been observed to lower levels of pro-inflammatory cytokines in treated macrophages .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, such as DPPH radical scavenging activity. Results indicated a strong ability to neutralize free radicals, suggesting potential protective effects against oxidative damage .

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Anticancer Effects : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to apoptosis via the activation of caspase pathways. This indicates its potential as a therapeutic agent in cancer treatment.

- Anti-inflammatory Mechanisms : In a model of acute inflammation, administration of the compound resulted in decreased edema formation and lower levels of inflammatory mediators compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.